molecular formula C15H10BrNO3S B3490680 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B3490680
M. Wt: 364.2 g/mol
InChI Key: YXFSQIDWRXLQAG-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide (CAS 774590-87-3) is a synthetic brominated coumarin derivative with a molecular formula of C15H10BrNO3S and a molecular weight of 364.21 g/mol . This compound is part of the coumarin chemical class, a family of heterocyclic structures that have attracted significant interest in medicinal and organic chemistry due to their diverse biological activities . Researchers are particularly interested in novel coumarin derivatives for their potential antitumor properties. Studies on related 6-bromocoumarin compounds have demonstrated promising in vitro antitumor activity against liver carcinoma cell lines (HEPG2), with specific derivatives such as thiazole and 1,3,4-thiadiazole hybrids showing notable cytotoxicity . Beyond oncology research, coumarin scaffolds are also investigated for their potential analgesic, anti-inflammatory, anticoagulant, and fungicidal activities . The molecular structure of this compound, which incorporates both a bromine atom and a thienylmethyl group, makes it a valuable building block for further chemical synthesis. It can be used to create more complex heterocyclic systems for screening in various drug discovery and biochemical research programs . This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-bromo-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S/c16-10-3-4-13-9(6-10)7-12(15(19)20-13)14(18)17-8-11-2-1-5-21-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFSQIDWRXLQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.

    Oxidation: Formation of the oxo group at the 2nd position.

    Amidation: Coupling of the carboxylic acid group with 2-thienylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors, employing catalysts to increase yield, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thienyl group is involved.

    Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug discovery, particularly for its antitumor and antimicrobial properties. Studies have shown that derivatives of chromene compounds can inhibit the proliferation of cancer cells and exhibit activity against various bacterial strains.

  • Antitumor Activity : Research indicates that 6-bromo derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have demonstrated that this compound can inhibit the growth of breast cancer cells in vitro, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth. Mechanistic studies suggest that it disrupts bacterial cell wall synthesis and affects metabolic pathways critical for survival .

Biological Research

6-Bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide serves as a valuable tool in biological assays to study enzyme interactions and cellular responses.

  • Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in metabolic processes, providing insights into its potential role as a therapeutic agent .
  • Cellular Mechanism Studies : The compound aids in understanding cellular mechanisms underlying diseases, particularly by elucidating pathways involved in inflammation and cell death .

Industrial Applications

In addition to its medicinal properties, this compound has applications in the chemical industry.

  • Synthesis of Dyes and Pigments : Chromene derivatives are utilized in the production of dyes due to their vibrant colors and stability. The unique structure of this compound allows for modifications that enhance dye properties .
  • Agricultural Chemicals : The antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides, contributing to sustainable farming practices .

Case Studies

  • Anticancer Activity Evaluation
    • A study evaluated the effects of 6-bromo derivatives on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Activity Assessment
    • In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Thienylmethyl vs. Aromatic Substituents : The thienyl group (C4H3S) in the target compound may offer unique electronic properties compared to phenyl or imidazopyridine groups. Sulfur’s electronegativity and lone pairs could enhance binding to metalloenzymes or DNA .
  • Carboxamide vs. Ester : Esters (e.g., benzyl ester in ) generally exhibit higher lipophilicity, improving membrane permeability but reducing metabolic stability. Carboxamides, like the target compound, often show better hydrolytic stability and hydrogen-bonding capacity .
  • Halogen Effects : Bromine at position 6 is conserved in most analogs, suggesting its role in intercalation or radical scavenging. Dichlorophenyl substitution () may increase toxicity due to higher halogen content .
2.3 Physicochemical Properties
  • Solubility :
    • Esters (e.g., benzyl ester) are more lipophilic (logP ~3.5) than carboxamides (logP ~2.8) .
    • The thienylmethyl group may confer moderate solubility in polar solvents due to sulfur’s polarizability.
  • Reactivity :
    • Bromine at position 6 enables Suzuki coupling for further derivatization, a feature exploited in for diazenyl group introduction .
    • Thienylmethyl’s electron-rich aromatic system may participate in nucleophilic aromatic substitution reactions.

Biological Activity

6-Bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrNO4C_{15}H_{10}BrNO_4 with a molecular weight of approximately 348.15 g/mol. The compound features a bromine atom, a thienylmethyl group, and a carboxamide functional group, contributing to its unique biological profile.

Pharmacological Activities

Research has indicated that compounds in the chromene family exhibit various pharmacological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of chromenes can inhibit cancer cell proliferation and invasion. For instance, 6-bromo derivatives have shown significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MDA-MB231) cells, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Chromene derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity : Certain studies suggest that chromene compounds exhibit antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
  • Induction of Apoptosis : Studies have indicated that chromene derivatives can induce programmed cell death in cancer cells through various pathways .
  • Modulation of Signaling Pathways : The compound might interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 6-bromo derivatives:

StudyFindings
PubMed Study (2003) Identified significant anti-invasive properties in bromo-coumarin derivatives, suggesting their potential as antitumor agents .
MDPI Research (2015) Reported promising antitumor activity against liver carcinoma with IC50 values as low as 2.70 µM for related compounds .
SpectraBase Analysis Provided structural insights into the compound, supporting further research into its biological applications .

Q & A

Q. Advanced strategies :

  • Standardize assays : Use identical cell lines (e.g., HepG2 vs. MCF-7 disparities) .
  • Control solvent effects : DMSO concentrations >0.1% may artifactually inhibit targets .
  • Meta-analysis : Pool data from independent studies to identify trends .

What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Q. Key findings :

  • Bromine replacement : Switching to -NO₂ or -CF₃ increases electrophilicity but may reduce solubility .
  • Thienylmethyl vs. benzyl : Thienyl’s sulfur enhances π-stacking in hydrophobic pockets .

Table 2 : SAR of Chromene Carboxamide Derivatives

SubstituentBioactivity (IC₅₀, μM)LogPReference
6-Br, N-thienylmethyl2.1 (Anticancer)3.2
6-NO₂, N-benzyl5.82.9
6-CF₃, N-cyclohexyl8.44.1

What analytical strategies ensure purity and stability during long-term storage?

Q. Advanced :

  • HPLC-DAD/MS : Detects degradation products (e.g., hydrolyzed amides) .
  • Accelerated stability studies : Store at 40°C/75% RH for 1 month to predict shelf life .
  • Lyophilization : Enhances stability of hygroscopic batches .

How can computational models predict its pharmacokinetic properties?

Q. Methodologies :

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–72%) and BBB permeability .
  • MD simulations : Simulate blood-brain barrier penetration using lipid bilayer models .

What are the challenges in scaling up synthesis without compromising enantiomeric purity?

Q. Advanced considerations :

  • Chiral catalysts : Use (R)-BINAP for asymmetric induction during carboxamide formation .
  • Continuous flow systems : Minimize racemization via precise temperature/residence time control .

How do solvent interactions in crystallization affect polymorph formation?

Q. Key factors :

  • Solvent polarity : DMF favors Form I (monoclinic), while EtOH yields Form II (orthorhombic) .
  • H-bonding networks : Dimethylformamide solvates stabilize planar chromene conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide

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